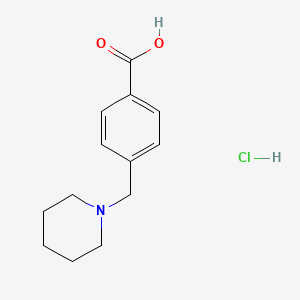

4-(1-Piperidinylmethyl)-benzoic acid

Description

4-(1-Piperidinylmethyl)-benzoic acid (CAS: 159691-33-5) is a benzoic acid derivative featuring a piperidinylmethyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol . This compound is typically synthesized via alkylation or reductive amination reactions, forming a stable secondary amine linkage between the piperidine ring and the benzyl group. It serves as a key intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators due to its polar carboxylic acid group and lipophilic piperidine moiety.

Properties

IUPAC Name |

4-(piperidin-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKMTFUZGYEPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106261-47-6 | |

| Record name | 4-(piperidin-1-ylmethyl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution on Halomethyl Benzoic Acid Esters

One common approach involves starting from a halomethyl-substituted benzoic acid ester, such as 4-(bromomethyl)-benzoic acid tert-butyl ester. This intermediate can be synthesized by reacting 4-bromomethylbenzoyl chloride with tert-butanol in the presence of pyridine at 10–30°C for 5 hours, yielding the tert-butyl ester with a 72% yield. The reaction mixture is then worked up by aqueous extraction and solvent evaporation to isolate the ester intermediate.

Subsequently, the bromomethyl group can be displaced by piperidine via nucleophilic substitution to introduce the 1-piperidinylmethyl moiety, followed by deprotection of the tert-butyl ester to yield the free 4-(1-piperidinylmethyl)-benzoic acid.

Conversion via Acid Chloride and Piperidine Coupling

Another method involves converting 4-(methoxycarbonyl)benzoic acid to its acid chloride using thionyl chloride with catalytic dimethylformamide under reflux for 1 hour. The acid chloride intermediate is then reacted with piperidine in chloroform at room temperature in the presence of triethylamine to form 4-(piperidine-1-carbonyl)benzoate derivatives. This method provides excellent yields and allows control over reaction selectivity by adjusting stoichiometry and conditions.

This approach can be adapted to produce the corresponding carboxylic acid by hydrolysis of the ester group if necessary.

Multi-step Synthesis Involving Protected Intermediates and Phthalimide Derivatives

A more complex synthetic route described in patent literature involves the preparation of 4-(1-piperidinylmethyl) pyridyl derivatives, which can be transformed into benzoic acid analogs through a series of reactions including:

- Reaction of 2-chloro-4-(1-piperidinylmethyl) pyridine with 4-(2-oxytetrahydropiranyl)-butane-1-ol in the presence of sodium hydride and dimethylformamide to form protected intermediates.

- Acidic workup and extraction steps to isolate 4-(4-(1-piperidinylmethyl) pyridyl-2-oxy)-butane-1-ol.

- Conversion to methanesulfonyl derivatives and subsequent nucleophilic substitution with potassium phthalimide.

- Final deprotection steps to yield the free acid or related derivatives with yields typically above 85%.

This route is valuable for synthesizing analogs with additional functional groups and for preparing acid-added salts for pharmaceutical applications.

Comparative Data Table of Key Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution on bromomethyl ester | 4-bromomethylbenzoyl chloride + tert-butanol | Pyridine, 10–30°C, 5 h; then piperidine substitution | ~72 | Requires ester deprotection step |

| Acid chloride formation and coupling | 4-(methoxycarbonyl)benzoic acid | Thionyl chloride, DMF catalyst, reflux 1 h; piperidine, triethylamine, RT 30 min | Excellent | Allows selective amide formation |

| Multi-step phthalimide route | 2-chloro-4-(1-piperidinylmethyl) pyridine | NaH, DMF, THF, reflux; acid/base workup; mesylation; phthalimide substitution | >85 | Complex but high yield and purity |

Research Findings and Analytical Data

Spectroscopic Characterization: The intermediates and final compounds are typically characterized by IR and ^1H-NMR spectroscopy. For example, IR absorption bands for carboxylic acid groups appear around 1710 cm⁻¹, and piperidinyl methylene protons show characteristic multiplets in the ^1H-NMR spectrum.

Purity and Crystallinity: Melting points and crystal forms (e.g., maleic acid salts) are used to confirm compound identity and purity, with reported melting points around 148–150°C for related phthalimide salts.

Reaction Efficiency: Use of phase-transfer catalysts and careful control of reaction temperature and stoichiometry significantly improves yields and minimizes side reactions in nucleophilic substitution steps.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Piperidinylmethyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methylene bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Intermediate in Drug Synthesis

4-(1-Piperidinylmethyl)-benzoic acid is primarily recognized as a crucial intermediate in the synthesis of several antidepressants, including Lu AA21004. This compound influences the pharmacokinetics and therapeutic effects of these drugs, making it essential in drug formulation.

Co-Crystal Engineering

The compound is employed in co-crystal engineering, which enhances the solubility and stability of pharmaceutical formulations. Co-crystals can improve the bioavailability of poorly soluble drugs, facilitating better therapeutic outcomes.

Targeted Protein Degradation (PROTAC) Development

In recent advancements, derivatives of this compound have been utilized as linkers in PROTAC (Proteolysis Targeting Chimeras) development. These linkers are crucial for targeted protein degradation, allowing for more precise therapeutic interventions in diseases such as cancer .

Research indicates that this compound exhibits various biological activities. It has been studied for its interactions in drug metabolism, which may lead to the development of new therapeutic agents with enhanced efficacy and reduced side effects.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other compounds highlight its unique properties. Below is a comparative table that outlines some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Piperidinomethyl)benzoic acid hydrochloride | Piperidine ring attached to benzoic acid | Hydrochloride form may enhance solubility |

| 4-(Pyrrolidinylmethyl)benzoic acid | Substituted pyrrolidine instead of piperidine | Potentially different pharmacological profiles |

| 4-(Morpholinomethyl)benzoic acid | Morpholine ring attached to benzoic acid | May exhibit different binding affinities |

This table illustrates how variations in nitrogen-containing heterocycles can influence biological activity and pharmacokinetics among related compounds.

Case Studies

Several studies have documented the applications of this compound:

- Study on Drug Metabolism : A study investigated the metabolic pathways involving this compound, revealing its role in enhancing the pharmacological profiles of antidepressants.

- Co-Crystal Formation : Research demonstrated how incorporating this compound into co-crystals improved the solubility of poorly soluble drugs, leading to better absorption rates in clinical settings.

Mechanism of Action

The mechanism of action of 4-(1-Piperidinylmethyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially altering their function. The benzoic acid moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid

4-[[4-[[(1R,2S)-2-Phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic Acid

- Molecular Formula : C₂₄H₂₉N₂O₂

- Molecular Weight : 377.50 g/mol

- Key Features : Incorporates a trans-2-phenylcyclopropylamine group, enabling interactions with amine oxidases (e.g., MAO-A/B) and histone demethylases (e.g., KDM1A) .

- Applications : Investigated for epigenetic regulation and cancer therapy.

Functional Group Modifications

Methyl 4-(Piperidin-1-ylmethyl)benzoate

3-Iodo-4-(Piperidin-1-ylmethyl)benzoic Acid

- Molecular Formula: C₁₃H₁₆INO₂

- Molecular Weight : 345.18 g/mol

- Applications : Radiolabeling or crystallography studies .

Salt Forms and Solubility

4-(1-Piperidinylmethyl)-benzoic Acid HCl

- Molecular Weight : 255.74 g/mol (including HCl)

- Solubility: Higher aqueous solubility compared to the free acid form, facilitating formulation for intravenous administration .

4-[[4-[[(1R,2S)-2-Phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic Acid Dihydrochloride

- Molecular Formula : C₂₄H₃₁Cl₂N₂O₂

- Molecular Weight : 450.43 g/mol

- Applications : Improved bioavailability for preclinical testing .

Comparative Analysis Table

Biological Activity

Overview

4-(1-Piperidinylmethyl)-benzoic acid (CAS Number: 106261-47-6) is an organic compound characterized by a piperidine ring attached to a benzoic acid moiety via a methylene bridge. This compound has garnered attention for its potential biological activities, which include interactions with various molecular targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 237.29 g/mol

- Structure : The compound consists of a piperidine ring linked to a benzoic acid structure, which influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine portion allows for modulation of biological macromolecules, while the benzoic acid moiety enhances binding affinity. This dual functionality may contribute to various therapeutic effects, including anti-inflammatory and analgesic properties.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

2. Analgesic Properties

The compound has been explored for its analgesic effects, potentially providing relief from pain through modulation of pain pathways in the nervous system. Its mechanism may involve inhibition of certain receptors involved in pain perception .

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's efficacy appears to be dose-dependent, with lower IC values indicating higher potency against these cell lines .

Case Study 1: Anti-inflammatory Activity

A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results indicated a significant reduction in the production of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Potential

In a separate investigation, the compound was tested against several cancer cell lines using MTT assays to determine cell viability. The results showed that at concentrations of 10 µM and above, there was a marked decrease in cell viability, suggesting that the compound could be developed further as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Piperidine | Simple cyclic amine | Limited biological activity |

| Benzoic Acid | Aromatic carboxylic acid | Moderate antibacterial properties |

| 4-(1-Piperidinylmethyl)-benzyl Alcohol | Reduced form; similar structure | Potentially lower activity than benzoic acid |

| This compound | Unique combination of piperidine and benzoic acid | Notable anti-inflammatory and anticancer activity |

Q & A

Q. What are the common synthetic routes for 4-(1-Piperidinylmethyl)-benzoic acid?

- Methodological Answer : The synthesis typically involves coupling a benzoic acid derivative with a piperidine-containing moiety. For example, nucleophilic substitution or amide coupling reactions can be employed. In related compounds, such as hydrazone derivatives, condensation reactions under reflux with catalysts like acetic acid yield target molecules with moderate-to-high efficiency (70–90%) . Characterization via IR spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR verifies piperidinylmethyl integration (δ ~2.5–3.5 ppm for CH₂-N) .

Q. How is the purity and structural integrity of this compound verified?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment. Buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) paired with methanol (65:35 v/v) resolve polar impurities . Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while differential scanning calorimetry (DSC) detects polymorphic impurities .

Q. What spectroscopic techniques are essential for characterizing derivatives of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹).

- NMR : ¹H NMR distinguishes aromatic protons (δ ~7.0–8.0 ppm) and piperidinylmethyl groups (δ ~1.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves complex coupling patterns.

- UV-Vis : Useful for derivatives with conjugated systems (e.g., azo compounds, λmax ~300–400 nm) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer : SHELXL refines small-molecule structures via least-squares minimization against high-resolution X-ray data. For twinned crystals, the TWIN/BASF commands in SHELXL handle domain orientation. Use WinGX for data integration and ORTEP-3 for visualizing displacement ellipsoids . For macromolecular hybrids, SHELXPRO interfaces with REFMAC5 for restrained refinement .

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps and electrostatic potential maps. Electron Localization Function (ELF) analysis reveals bonding behavior, particularly in carboxylate-piperidine interactions . Molecular docking (AutoDock Vina) predicts binding affinities for biological targets (e.g., enzymes) .

Q. How to resolve contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize protocols:

Q. How to design co-crystals involving this compound to enhance solubility?

- Methodological Answer : Co-crystallize with hydrogen-bond acceptors (e.g., pyridine derivatives). For example, 2-aminobenzoic acid forms stable co-crystals via N-H···O and O-H···N interactions . Screen co-formers using solvent-drop grinding, and validate via PXRD. SHELXD solves phase problems in twinned co-crystals .

Q. What are the challenges in determining the crystal structure of derivatives with bulky substituents?

- Methodological Answer : Bulky groups (e.g., naphthyl or triphenylvinyl) cause disorder or twinning. Mitigate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.